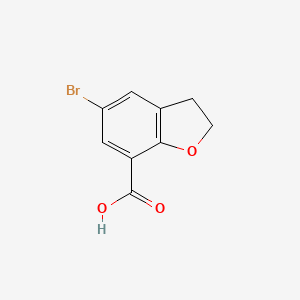

5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Description

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBMKAXASFPSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383421 | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41177-72-4 | |

| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

In the landscape of medicinal chemistry, the benzofuran moiety and its derivatives are recognized as "privileged scaffolds"—core structures that are capable of binding to a variety of biological targets.[1] The dihydrobenzofuran variant, in particular, offers a more flexible, three-dimensional structure compared to its planar aromatic counterpart, a feature often sought in modern drug design to enhance binding affinity and specificity. 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (also known as 5-Bromocoumaran-7-carboxylic acid) represents a particularly strategic building block within this class. The presence of three distinct functional handles—a carboxylic acid, a reactive aryl bromide, and a dihydrofuran ring—provides medicinal chemists with a versatile platform for constructing complex molecular architectures with significant therapeutic potential.[2][3] This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and drug development professionals.

Core Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in synthesis and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 41177-72-4 | [4][5] |

| Molecular Formula | C₉H₇BrO₃ | [3] |

| Molecular Weight | 243.05 g/mol | [3] |

| IUPAC Name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | [5] |

| Synonyms | 5-Bromocoumaran-7-carboxylic acid | [4] |

| Appearance | White to light yellow/orange crystalline powder | [4] |

| Melting Point | 230 - 235 °C | [4] |

| Purity (Typical) | >97.0% | [4] |

| SMILES | O=C(O)C1=C2OCCC2=CC(Br)=C1 | [5] |

| InChIKey | LEBMKAXASFPSFA-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Plausible Pathway

While a specific, peer-reviewed synthesis for this compound is not readily found in seminal literature, a logical and effective synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the electrophilic bromination of the parent compound, 2,3-dihydrobenzofuran-7-carboxylic acid.

The causality behind this choice is twofold: the parent acid is commercially available or can be synthesized, and the dihydrobenzofuran ring system is activated towards electrophilic aromatic substitution. The ether-like oxygen atom is an ortho-, para-director. In this case, the C5 position (para to the oxygen) is sterically accessible and electronically enriched, making it the most probable site for bromination.

Caption: Plausible workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard procedures for aromatic bromination.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq) or use the solvent itself (acetic acid) to facilitate the reaction.

-

Bromination: While stirring vigorously at room temperature, add a solution of bromine (1.05 eq) in the same solvent dropwise via the dropping funnel. The characteristic red-brown color of bromine should dissipate as the reaction proceeds. Causality: A slight excess of bromine ensures complete consumption of the starting material. Dropwise addition controls the reaction rate and prevents potential side reactions from localized high concentrations of the electrophile.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted bromine. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The primary purification method would be recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product in high purity.

Predicted Spectroscopic Profile

No definitive, published spectra for this specific compound are available. However, based on its structure and data from analogous compounds, a detailed prediction of its key spectral features can be made.[6][7]

-

¹H NMR (in DMSO-d₆):

-

-COOH Proton: A very broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range.

-

Aromatic Protons: The two protons on the benzene ring (H-4 and H-6) are in different environments. H-6, being between the bromine and the dihydrofuran ring junction, and H-4, adjacent to the carboxylic acid, will likely appear as two distinct doublets (or singlets if coupling is minimal) in the aromatic region (δ 7.0-8.0 ppm).

-

Dihydrofuran Protons: The aliphatic protons at the C2 and C3 positions will appear as two triplets. The C3 protons (-CH₂-Ar) are expected around δ 3.2-3.4 ppm, while the C2 protons (-CH₂-O-) will be further downfield, likely around δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, expected in the δ 165-175 ppm range.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine (C-5) will be shifted upfield relative to its unsubstituted counterpart due to the heavy atom effect, likely appearing around δ 115-120 ppm. The oxygen-bearing carbon (C-7a) and the carboxylic acid-bearing carbon (C-7) will be downfield, in the δ 140-160 ppm range.

-

Aliphatic Carbons: The C3 carbon is expected around δ 28-30 ppm, and the C2 carbon, attached to oxygen, will be significantly downfield at approximately δ 70-73 ppm.

-

-

Infrared (IR) Spectroscopy (Solid State, KBr):

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the conjugated carboxylic acid carbonyl group.

-

C-O Stretch: A strong band for the aryl-alkyl ether linkage of the dihydrofuran ring is expected around 1200-1250 cm⁻¹.

-

C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically 500-600 cm⁻¹.

-

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular diversity.

Caption: Key reactivity sites and derivatization pathways.

-

Reactions at the Carboxylic Acid: The -COOH group is a primary site for modification. Standard coupling conditions (e.g., using HATU, HBTU, or EDC) can be employed to form a diverse library of amides. Esterification can also be readily achieved under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to the carboxylate salt. This functional handle is crucial for interacting with biological targets, often forming key hydrogen bonds or salt bridges, as seen in Pim-1 kinase inhibitors.[8]

-

Reactions at the Aryl Bromide: The C5-bromo substituent is a gateway for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Suzuki-Miyaura Coupling: This is arguably the most powerful reaction for this position. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃), the bromo group can be coupled with a wide range of aryl or heteroaryl boronic acids.[9][10] This allows for the introduction of diverse aromatic systems, a common strategy to explore the lipophilic pockets of enzyme active sites.[11]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.

-

Sonogashira Coupling: This allows for the installation of terminal alkynes, providing a linear extension to the scaffold which can be further functionalized.

-

-

Reactivity of the Dihydrofuran Ring: The dihydrofuran ring is generally stable under many synthetic conditions. However, under strong acidic conditions (e.g., HBr or BBr₃), the ether linkage can be cleaved, opening the ring to form a substituted phenol. While often an undesired side reaction, this can be exploited as a synthetic strategy to create different scaffolds.

Applications in Drug Discovery

The 5-bromo-dihydrobenzofuran scaffold is a validated starting point for the development of potent and selective inhibitors for critical oncology targets.

Case Study 1: Inhibitors of Carbonic Anhydrase IX (CA IX)

CA IX is a transmembrane enzyme that is highly overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. As such, it is a high-priority anticancer target.

Research has shown that benzofuran-based compounds can be designed as highly effective and selective CA inhibitors. In these designs, the core scaffold acts as a lipophilic "tail" that extends into specific subpockets of the enzyme's active site. The 5-bromo position is particularly valuable; it can either serve as a point of attachment for other moieties via coupling reactions or the bromine atom itself can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. Derivatives based on the 5-bromobenzofuran scaffold have demonstrated potent, single-digit nanomolar inhibition of CA IX and high selectivity over off-target isoforms like CA I and II.

Case Study 2: Inhibitors of Pim-1 Kinase

The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is linked to various hematological and solid tumors, making them attractive targets for cancer therapy.[6]

Fragment-based drug discovery campaigns have identified benzofuran carboxylic acids as potent Pim-1 inhibitors.[8] A closely related analogue, 5-bromobenzofuran-2-carboxylic acid, was identified as a fragment hit with an IC₅₀ of 8.1 µM against Pim-1. X-ray crystallography revealed that the carboxylic acid group forms a critical salt-bridge interaction with a lysine residue (Lys-67) in the ATP-binding pocket, while the benzofuran oxygen is oriented towards the hinge region.[8] The 5-bromo position provides a vector for chemical elaboration, allowing chemists to build upon this initial fragment to achieve highly potent inhibitors with IC₅₀ values in the low nanomolar range.

Caption: Role of the scaffold in developing inhibitors for oncology targets.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this and structurally related compounds, this compound should be handled with appropriate care.

-

Hazard Codes: Xn (Harmful).[3]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[3]

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.[4]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its structural rigidity, three-dimensional character, and orthogonally reactive functional groups provide a robust platform for generating novel chemical entities. Its demonstrated success as a core scaffold for potent inhibitors of high-value oncology targets like CA IX and Pim-1 kinase underscores its importance. For researchers in medicinal chemistry, this compound represents a validated and highly versatile starting point for the development of the next generation of targeted therapeutics.

References

-

Xiang, Y., Hirth, B., Asmussen, G., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. Available at: [Link]

-

Abdelrahman, M. H., Al-Rashood, S. T., Al-Harbi, N. O., et al. (2021). Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 934-946. Available at: [Link]

-

Ullah, F., Khan, M. F., & Ahmad, I. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Pharmaceutical Biology, 52(11), 1476-82. Available at: [Link]

-

Abdelrahman, M. H., Al-Harbi, N. O., Al-Rashood, S. T., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Available at: [Link]

-

Zhang, X. (2015). Synthesis of 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid. Molbank, 2015(2), M856. Available at: [Link]

-

Abdelrahman, M. H., Al-Harbi, N. O., Al-Rashood, S. T., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(21), 14303-14337. Available at: [Link]

-

Ullah, F., Khan, M. F., & Ahmad, I. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Pharmaceutical Biology, 52(11), 1476-1482. Available at: [Link]

-

Abdelrahman, M. H., Al-Harbi, N. O., Al-Rashood, S. T., et al. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1416-1427. Available at: [Link]

-

Abdelrahman, M. H., Al-Harbi, N. O., Al-Rashood, S. T., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications, 11(5), 1022-1027. Available at: [Link]

-

Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Semantic Scholar. Available at: [Link]

-

Xiang, Y., et al. (2011). Discovery of novel Pim-1 inhibitors. Cancer Research, 71(8_Supplement), 2790. Available at: [Link]

-

Various Authors. Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Bromides with Formate. Available at: [Link]

-

Kwiecień, H., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4751. Available at: [Link]

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 194518. Available at: [Link]

-

Al-dujaili, A. H., & Al-Masoudi, N. A. (2013). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]

-

Al-dujaili, A. H., & Al-Masoudi, N. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Available at: [Link]

-

Kamal, A., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-2,3-dihydro-1-benzofuran-7-carboxylic acid. Available at: [Link]

-

Khodarahmi, G. A., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. SciSpace. Available at: [Link]

-

Al-Juboori, M. I., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-furanecarboxylic acid. Available at: [Link]

-

Constant, S., et al. (2024). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available at: [Link]

-

Appretech Scientific Limited. (n.d.). 7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid. Available at: [Link]

Sources

- 1. US6740765B1 - Method for preparing cyclohexane carboxylic acids - Google Patents [patents.google.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN105461718A - Synthesis process of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document delineates its core chemical structure, physicochemical properties, and a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's emerging applications as a versatile building block in the development of novel therapeutic agents, grounded in authoritative scientific literature. This guide is intended to serve as a crucial resource for professionals engaged in drug discovery and chemical research, offering both foundational knowledge and practical insights into the utilization of this valuable molecule.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can engage with biological targets with high specificity. The incorporation of a bromine atom and a carboxylic acid group, as seen in this compound, further enhances its utility. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other modifications to modulate physicochemical properties and biological activity.

Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] Well-known drugs like amiodarone, a potent antiarrhythmic agent, feature a benzofuran core, underscoring the therapeutic potential of this chemical class.[1] Consequently, this compound represents a key starting material for the synthesis of novel compounds with potential therapeutic efficacy.[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to a dihydrofuran ring. This bicyclic system is substituted with a bromine atom at position 5 and a carboxylic acid at position 7. The IUPAC name for this compound is this compound, and it is also known by the synonym 5-Bromocoumaran-7-carboxylic Acid.[3]

Molecular Structure

Below is a two-dimensional representation of the molecule.

Caption: 2D structure of the title compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Source |

| CAS Number | 41177-72-4 | [2][3][4][5][6] |

| Molecular Formula | C₉H₇BrO₃ | [5] |

| Molecular Weight | 243.06 g/mol | [5] |

| Appearance | White to light yellow/orange powder or crystal | [3] |

| Purity | >97.0% | [3] |

| Melting Point | 230.0 to 235.0 °C | [3] |

| SMILES | O=C(O)C1=C2OCCC2=CC(Br)=C1 | [5] |

Synthesis and Characterization

While multiple synthetic routes can be envisioned, a common and reliable method involves the bromination and subsequent carboxylation of a 2,3-dihydrobenzofuran precursor. This section outlines a representative, multi-step synthesis protocol.

Synthesis Workflow

The synthesis can be logically broken down into key transformations starting from a commercially available precursor. The causality behind this workflow is the strategic introduction of functional groups in a sequence that minimizes side reactions and simplifies purification.

Caption: Generalized synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under an inert argon atmosphere at 0 °C, add acetyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of 2,3-dihydrobenzofuran in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-acetyl-2,3-dihydrobenzofuran.

Step 2: Bromination

-

Dissolve 7-acetyl-2,3-dihydrobenzofuran in a suitable solvent such as acetic acid or chloroform.

-

Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in acetic acid portion-wise or dropwise at room temperature. The use of NBS is often preferred for its milder and more selective brominating properties.

-

Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with sodium thiosulfate solution to remove excess bromine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude 7-acetyl-5-bromo-2,3-dihydrobenzofuran, which can be purified by recrystallization or chromatography.

Step 3: Haloform Reaction for Carboxylic Acid Formation

-

Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide (NaOH) in water.

-

Dissolve the 7-acetyl-5-bromo-2,3-dihydrobenzofuran from the previous step in a solvent like 1,4-dioxane.

-

Add the NaOBr solution dropwise to the solution of the acetyl compound, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature overnight.

-

Quench any excess hypobromite by adding sodium sulfite solution.

-

Acidify the aqueous solution to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns consistent with their substitution, as well as two triplet signals for the diastereotopic protons of the -CH₂CH₂- group in the dihydrofuran ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will confirm the presence of nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >160 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the dihydrofuran ring (~30 and ~70 ppm).

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared Spectroscopy (IR): The IR spectrum will display a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate for creating more complex molecules with potential therapeutic value.

Role as a Synthetic Intermediate

The dual functionality of the molecule makes it a powerful building block.

-

Carboxylic Acid Moiety: This group is readily converted into amides, esters, or other derivatives. Amide coupling is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.

-

Bromo-Aryl Moiety: The bromine atom is ideal for use in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl groups) onto the benzofuran core, facilitating the synthesis of diverse compound libraries for high-throughput screening.

Potential Therapeutic Areas

While specific biological activity for the title compound itself is not widely reported, the dihydrobenzofuran scaffold it produces is integral to compounds investigated for various diseases. Derivatives have shown promise in areas such as:

-

Oncology: Many kinase inhibitors and compounds targeting cell proliferation pathways incorporate heterocyclic scaffolds. The indole backbone, structurally related to benzofuran, is found in compounds designed as EGFR tyrosine kinase inhibitors for cancer therapy.[7]

-

Antimicrobial Agents: Halogenated benzofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[8]

-

Neurodegenerative Diseases: The rigid structure of the scaffold is useful for designing ligands for receptors and enzymes in the central nervous system.

The general role of this compound is as a precursor in a drug discovery pipeline, as illustrated below.

Caption: Role in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye protection.[5]

-

Handling: Avoid breathing dust, fumes, or vapors.[5] Use in a well-ventilated area or a chemical fume hood. In case of skin contact, wash with plenty of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stored locked up.[5]

Always consult the most current Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant value for chemical and pharmaceutical research. Its structure provides two distinct and highly useful reaction sites, enabling the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized building blocks like this one will only increase, making it a key resource for innovation in drug discovery.

References

- Synthesis of 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid.

- This compound | 41177-72-4. ChemicalBook.

- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv

- This compound | 41177-72-4. TCI Chemicals (Europe).

- This compound | 41177-72-4. TCI Chemicals (America).

- Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry Publishing.

- This compound 97% | CAS: 41177-72-4. AChemBlock.

- CAS 41177-72-4 | this compound. Alchem Pharmtech.

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. This compound | 41177-72-4 [chemicalbook.com]

- 3. This compound | 41177-72-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 41177-72-4 [chemicalbook.com]

- 5. This compound 97% | CAS: 41177-72-4 | AChemBlock [achemblock.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS 41177-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid, bearing the CAS number 41177-72-4, is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a dihydrobenzofuran core substituted with both a bromine atom and a carboxylic acid moiety, renders it a versatile intermediate for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a detailed synthetic pathway and purification protocol, and explores its reactivity profile. Furthermore, it delves into the significant applications of this compound in the synthesis of prominent pharmaceutical agents and discusses the known biological activities of related benzofuran derivatives, thereby highlighting its importance for drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow or light orange powder or crystalline substance.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41177-72-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Bromocoumaran-7-carboxylic acid | [3] |

| Molecular Formula | C₉H₇BrO₃ | [2] |

| Molecular Weight | 243.06 g/mol | [2] |

| Melting Point | 230-235 °C | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2] |

| Purity | Typically ≥97% | [2] |

| SMILES | O=C(O)C1=C2OCCC2=CC(Br)=C1 | [2] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively published as a standalone procedure, its preparation can be inferred from synthetic routes leading to more complex molecules and general knowledge of aromatic substitution reactions. A plausible and efficient synthetic approach involves the bromination of the parent compound, 2,3-dihydrobenzofuran-7-carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for similar transformations.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid

-

To a stirred solution of 2,3-dihydrobenzofuran in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

-

Slowly add oxalyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Bromination of 2,3-Dihydrobenzofuran-7-carboxylic acid

-

Dissolve the crude 2,3-dihydrobenzofuran-7-carboxylic acid in a suitable solvent such as acetic acid.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture at room temperature.

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the final product with high purity.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional components: the electron-rich dihydrobenzofuran ring, the electron-withdrawing carboxylic acid group, and the versatile bromine substituent.

-

The Dihydrobenzofuran Ring: The oxygen atom in the dihydrofuran ring is an activating group, making the aromatic ring susceptible to electrophilic substitution. However, the carboxylic acid group is deactivating, directing incoming electrophiles to the meta position relative to it.

-

The Carboxylic Acid Group: This group can undergo typical carboxylic acid reactions, such as esterification, amidation, and reduction. Its presence can sometimes interfere with certain catalytic reactions, necessitating the use of protecting groups or specific reaction conditions.

-

The Bromine Atom: The bromine atom is a key handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom at the 5-position is well-suited for various cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular scaffolds.

Caption: Key cross-coupling reactions involving this compound.

-

Suzuki-Miyaura Coupling: This reaction with arylboronic acids is a powerful method for forming biaryl structures. The presence of the carboxylic acid may require the use of specific bases (e.g., CsF, K₃PO₄) to avoid catalyst deactivation.

-

Heck Coupling: The coupling with alkenes allows for the introduction of vinyl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing amine functionalities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons and the two methylene groups of the dihydrofuran ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromine and carboxylic acid substituents.

-

¹³C NMR will provide signals for all nine carbon atoms, with the carbon attached to the bromine showing a characteristic chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A suitable mobile phase would likely consist of a mixture of acetonitrile or methanol and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of several marketed pharmaceutical drugs.

Intermediate in the Synthesis of Prucalopride

Prucalopride is a selective, high-affinity serotonin 5-HT₄ receptor agonist used for the treatment of chronic idiopathic constipation.[4] The dihydrobenzofuran carboxylic acid core of prucalopride is derived from precursors such as this compound. In some synthetic routes, related compounds like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid are key intermediates, where 4-amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid can be an impurity that needs to be controlled.[5]

Precursor for Vilazodone Synthesis

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[6] The synthesis of vilazodone involves the coupling of a piperazine-containing benzofuran moiety with an indole derivative. The benzofuran portion can be constructed using 5-bromobenzofuran derivatives as starting materials.[1][7]

Biological Activity of Related Benzofuran Derivatives

While this compound is primarily utilized as a synthetic building block, the broader class of benzofuran and dihydrobenzofuran derivatives exhibits a wide range of biological activities. The presence of a bromine atom can often enhance the potency of these compounds.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[8][9] The position of the bromine substituent can be critical for activity.

-

Antimicrobial Activity: Benzofuran derivatives have shown promising antibacterial and antifungal properties.[10][11]

-

Anti-inflammatory Activity: Fluorinated and brominated dihydrobenzofuran derivatives have been investigated for their anti-inflammatory effects, showing inhibition of cyclooxygenase activity.[2]

The diverse biological activities of these related compounds underscore the potential of this compound as a scaffold for the development of novel therapeutic agents.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound (CAS 41177-72-4) is a valuable and versatile intermediate in the field of organic and medicinal chemistry. Its strategic combination of a dihydrobenzofuran core, a reactive bromine atom, and a modifiable carboxylic acid group makes it an ideal starting point for the synthesis of complex molecules, including important pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this powerful building block in the creation of novel chemical entities with therapeutic potential.

References

- CN103664912A - Synthesis process of prucalopride - Google P

-

An investigation of the synthesis of vilazodone - ResearchGate. (URL: [Link])

- Ácido 5-bromo-2,3-dihidrobenzofurano-7-carboxílico - Chem-Impex. (URL: not available)

- CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google P

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. (URL: [Link])

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (URL: [Link])

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (URL: [Link])

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents - ResearchGate. (URL: [Link])

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (URL: [Link])

-

Vilazodone | C26H27N5O2 | CID 6918314 - PubChem. (URL: [Link])

-

Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

- 6. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. sciedco.ca [sciedco.ca]

An In-depth Technical Guide to 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a bromine atom for further functionalization and a carboxylic acid for amide bond formation or other modifications, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the historical context of its discovery, a detailed analysis of its synthetic methodologies, and an exploration of its applications, particularly in the development of pharmaceutical agents.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The benzofuran moiety, a fusion of benzene and furan rings, is a privileged scaffold found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] From the antiarrhythmic drug amiodarone to the naturally occurring photochemotherapeutic agent psoralen, the benzofuran core has proven to be a cornerstone in drug discovery.[3] The 2,3-dihydro derivative, also known as coumaran, retains the key structural features of the benzofuran system while providing a more flexible, three-dimensional geometry. This subtle alteration can significantly impact the pharmacological properties of a molecule, making dihydrobenzofurans a compelling area of research.

The addition of a carboxylic acid group at the 7-position and a bromine atom at the 5-position of the dihydrobenzofuran ring system, as in the case of this compound, further enhances its utility as a synthetic intermediate. The carboxylic acid provides a handle for the introduction of various functionalities, most notably through the formation of amide bonds, a common linkage in pharmaceuticals. The bromine atom serves as a versatile functional group for cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other substituents, thereby enabling the exploration of a broad chemical space.

Historical Context: The Dawn of Benzofuran Chemistry

The journey to understanding and utilizing compounds like this compound begins with the foundational discoveries in heterocyclic chemistry. The first synthesis of the parent benzofuran ring is credited to William Henry Perkin in 1870, who prepared it from coumarin.[4] This seminal work laid the groundwork for the exploration of this important class of heterocyclic compounds.

Early synthetic methods for benzofurans and their derivatives were often named after their discoverers and remain fundamental in organic chemistry:

-

The Perkin Rearrangement: This reaction, also discovered by Perkin, involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[5][6] This method highlights the intimate chemical relationship between coumarins and benzofurans.

-

The Pechmann Condensation: Discovered by Hans von Pechmann in 1883, this method provides an efficient route to coumarins from phenols and β-ketoesters under acidic conditions.[7][8][9] While not a direct synthesis of benzofurans, the resulting coumarins can be precursors for their synthesis via the Perkin rearrangement.

-

The Claisen Rearrangement: This powerful pericyclic reaction, discovered by Ludwig Claisen in 1912, involves the[6][6]-sigmatropic rearrangement of an allyl phenyl ether to an o-allylphenol.[10] This intermediate can then undergo cyclization to form a 2,3-dihydrobenzofuran, providing a direct entry into this key scaffold.[11]

These classical reactions established the fundamental principles for the construction of the benzofuran and dihydrobenzofuran ring systems. Over the decades, these methods have been refined and new, more efficient synthetic strategies have been developed, driven by the increasing demand for these scaffolds in various fields of science.

The Emergence of this compound as a Key Intermediate

While the precise first synthesis of this compound is not prominently documented in seminal, named reactions, its emergence as a commercially available and synthetically useful molecule is intrinsically linked to the development of modern pharmaceuticals. A key application that has driven the interest in and the need for scalable syntheses of related dihydrobenzofuran-7-carboxylic acids is their use as intermediates in the synthesis of drugs like prucalopride and vilazodone.[7][8]

Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation, features a 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core.[9][12] Similarly, the antidepressant vilazodone contains a 5-(piperazin-1-yl)benzofuran-2-carboxamide moiety, with synthetic routes often starting from substituted benzofurans.[5][8] The structural similarity of this compound to these key pharmaceutical intermediates underscores its importance as a versatile starting material for the synthesis of analogous and novel drug candidates.

Synthetic Strategies for 2,3-Dihydrobenzofuran-7-carboxylic Acids

The synthesis of 2,3-dihydrobenzofuran-7-carboxylic acids can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Carboxylation of the Dihydrobenzofuran Ring

One of the most direct methods to introduce the 7-carboxylic acid group is through the carboxylation of a pre-formed 2,3-dihydrobenzofuran ring. A notable example of this approach involves the lithiation of 2,3-dihydrobenzofuran at the 7-position, followed by quenching with dry ice (solid carbon dioxide).[13]

Diagram 1: Synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid via Lithiation and Carboxylation

Caption: Lithiation of 2,3-dihydrobenzofuran followed by carboxylation.

This method is particularly useful for accessing the parent 2,3-dihydrobenzofuran-7-carboxylic acid, which can then be further functionalized. For instance, subsequent bromination can introduce a bromine atom at the 5-position.

Bromination of the Dihydrobenzofuran-7-carboxylic Acid Core

Once the 2,3-dihydrobenzofuran-7-carboxylic acid scaffold is in hand, electrophilic aromatic substitution can be employed to introduce a bromine atom. Bromination of the corresponding 7-carboxamide has been shown to proceed at the 5-position.[13]

Diagram 2: Bromination of a 2,3-Dihydrobenzofuran-7-carboxamide Derivative

Caption: Electrophilic bromination at the 5-position.

The resulting 5-bromo-2,3-dihydrobenzofuran-7-carboxamide can then be hydrolyzed to the desired this compound.

De Novo Ring Construction Strategies

An alternative to functionalizing a pre-existing dihydrobenzofuran ring is to construct the ring system with the desired substituents already in place or introduced at an early stage. These de novo syntheses often offer greater flexibility in accessing a wider range of derivatives.

One common strategy involves the O-alkylation of a substituted phenol with a suitable three-carbon unit, followed by an intramolecular ring-closing reaction. For example, a substituted salicylic acid derivative can be O-alkylated with an appropriate reagent, followed by cyclization to form the dihydrobenzofuran ring.

Experimental Protocols

The following protocols are illustrative examples of synthetic procedures for obtaining 2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives, based on published literature.[13]

Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid (2)

Materials:

-

2,3-Dihydrobenzofuran (1)

-

n-Butyllithium (n-BuLi) in hexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Hexane

-

Dry ice (solid CO2)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a solution of n-butyllithium (2.5 M in hexane, 2 mL, 5.0 mmol) in 5 mL of hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.58 g, 5.0 mmol).

-

To this mixture, add a solution of 2,3-dihydrobenzofuran (1) (0.3 g, 2.5 mmol) in hexane (5 mL).

-

Stir the resulting mixture under a nitrogen atmosphere at room temperature.

-

After the reaction is complete (monitored by TLC), carefully pour the reaction mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, and then acidify with concentrated HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid (2).

Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide (4)

Materials:

-

2,3-Dihydrobenzofuran-7-carboxamide (3)

-

Bromine (Br2)

-

Acetic acid

Procedure:

-

Dissolve 2,3-dihydrobenzofuran-7-carboxamide (3) in acetic acid.

-

To this solution, add a solution of bromine in acetic acid dropwise at an elevated temperature (e.g., 80 °C).

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford 5-bromo-2,3-dihydrobenzofuran-7-carboxamide (4).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is particularly useful for introducing diversity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of various aryl and heteroaryl groups, which can significantly modulate the pharmacological profile of the resulting compounds.

The carboxylic acid at the 7-position is readily converted to an amide, a common functional group in many drugs. This allows for the facile introduction of a wide variety of amine-containing fragments, further expanding the chemical space that can be explored.

Given the structural similarities to key intermediates in the synthesis of drugs like prucalopride, this scaffold holds significant promise for the development of new therapeutic agents targeting a range of biological targets, including G-protein coupled receptors and enzymes.

Conclusion

This compound, while not having a storied history tied to a specific named reaction, has emerged as a crucial building block in modern organic and medicinal chemistry. Its synthesis is achievable through logical and established synthetic transformations, building upon the foundational work of pioneers in heterocyclic chemistry. The strategic placement of the bromine and carboxylic acid functionalities on the rigid dihydrobenzofuran scaffold provides a powerful platform for the generation of diverse molecular architectures with the potential for significant biological activity. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly continue to increase.

References

[5] Perkin, W. H. (1870). On the formation of coumarin and cinnamic acid. Journal of the Chemical Society, 23, 368-371. [7] von Pechmann, H., & Duisberg, C. (1883). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 16(2), 2119-2128. [6] Perkin, W. H. (1871). On some new bromo-derivatives of coumarin. Journal of the Chemical Society, 24, 37-55. [4] S. K. Meher, G. R. Sahu, and S. R. Sahoo, "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds," Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220. [8] IJSART, "Coumarin Synthesis Via The Pechmann Reaction," International Journal of Science & Applied Research of Technology, 2023. [9] ResearchGate, "Pechmann Reaction in the Synthesis of Coumarin Derivatives," ResearchGate, 2023. [10] Claisen, L. (1912). Über die Umlagerung von Phenol-allyl-äthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157-3166. [11] Luo, L., Liu, C., Hou, Z., Wang, Y., & Dai, L. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. RSC Advances, 4(65), 34633-34639. [14] ResearchGate, "An investigation of the synthesis of vilazodone," ResearchGate, 2019. [12] ChemicalBook, "Prucalopride synthesis," ChemicalBook. [13] Journal of Medicinal Chemistry, "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors," Journal of Medicinal Chemistry, 2014, 57(12), 5153-5170. [15] Google Patents, "Synthesis process of prucalopride," CN103664912A. [16] ResearchGate, "Scale-Up Synthesis of Antidepressant Drug Vilazodone," ResearchGate, 2012. [17] PubMed, "7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents," PubMed. [18] Google Patents, "Preparation method of 2, 3-dihydrobenzofuran compound," CN102942542A. [19] ChemicalBook, "this compound | 41177-72-4," ChemicalBook. TCI Chemicals, "this compound 41177-72-4," TCI Chemicals. [] Organic Chemistry Portal, "2,3-Dihydrobenzofuran synthesis," Organic Chemistry Portal. [1] RSC Publishing, "Natural source, bioactivity and synthesis of benzofuran derivatives," RSC Publishing, 2019. [2] Taylor & Francis, "Benzofuran – Knowledge and References," Taylor & Francis. [3] Wikipedia, "Substituted benzofuran," Wikipedia.

Sources

- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS:41177-72-4 | C9H7BrO3 | this compound | Pharmalego [pharmalego.com]

- 4. Preparation method of Prucalopride intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prucalopride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 15. CN103351329A - Preparation method of Prucalopride intermediates - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemimpex.com [chemimpex.com]

- 18. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 19. This compound | 41177-72-4 [chemicalbook.com]

The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide to its Biological Activities

Introduction: The Privileged Benzofuran Core

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique framework for interaction with a multitude of biological targets. This versatility has led to the discovery of a vast number of natural and synthetic benzofuran derivatives with a wide spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth exploration of the core biological activities of benzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the mechanistic underpinnings of these activities, explore structure-activity relationships (SAR), and provide exemplary experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified benzofuran derivatives as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifactorial, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.[7][8][9]

A. Mechanisms of Anticancer Action

Benzofuran derivatives exert their anticancer effects through diverse molecular mechanisms:

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives act as antimitotic agents by disrupting microtubule dynamics, which is crucial for cell division. They can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Benzofuran-based compounds have been designed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key mediator of angiogenesis.[9] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Induction of Apoptosis: A significant number of benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8][10] This can be triggered through various pathways, including the activation of caspases, a family of proteases that execute the apoptotic process.[8] Some derivatives have also been found to modulate the expression of pro- and anti-apoptotic proteins.

-

NF-κB Inhibition: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell proliferation and survival. Certain benzofuran derivatives can inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[11]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran core.[5]

| Position of Substitution | Key Substituents and their Effects on Anticancer Activity |

| C-2 Position | The introduction of an ester group or a heterocyclic ring at this position is often crucial for cytotoxic activity.[5] Aryl substitutions at C-2 have also been shown to enhance anticancer effects.[2] |

| C-3 Position | Halogenation, particularly the introduction of a bromine atom on a methyl group at the C-3 position, can lead to remarkable cytotoxic activity against leukemia cells.[5] |

| Benzene Ring | The presence of electron-withdrawing groups, such as halogens, on the N-phenyl ring of benzofuran-2-carboxamides can enhance cytotoxicity. The para position for halogen substitution often yields the highest activity.[5] |

| Hybrid Molecules | Creating hybrid molecules by linking the benzofuran scaffold with other pharmacologically active moieties like chalcone, triazole, piperazine, or imidazole has emerged as a promising strategy to develop highly potent anticancer agents.[5] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 hours.[8] A vehicle control (e.g., 1% DMSO) should be included.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[5]

Diagram of the MTT Assay Workflow:

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[12][13][14][15]

A. Mechanisms of Antimicrobial Action

The exact mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

-

Enzyme Inhibition: Some derivatives may inhibit essential microbial enzymes, such as chorismate mutase, which is involved in the biosynthesis of aromatic amino acids in bacteria.[16]

-

Membrane Disruption: The lipophilic nature of the benzofuran scaffold may facilitate its interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Some benzofuran derivatives have been shown to inhibit biofilm formation.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is influenced by the substituents on the core structure.

| Position of Substitution | Key Substituents and their Effects on Antimicrobial Activity |

| C-2 and C-5 Positions | The introduction of a phenyl group at the C-2 position and a hydroxyl, halogen, or amino group at the C-5 position is closely related to antibacterial activity.[2] |

| Hybrid Moieties | The incorporation of other heterocyclic moieties such as thiazole, pyrazoline, oxadiazole, and pyrazole can significantly enhance the antimicrobial potency.[12] For instance, a 1-(thiazol-2-yl)pyrazoline substituent showed excellent activity against Gram-negative bacteria.[12] |

| Ketoxime Derivatives | Benzofuran ketoxime derivatives containing a cyclobutyl group have shown potent activity against Staphylococcus aureus and Candida albicans.[12] |

C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium to a standardized concentration (e.g., 1 x 105 CFU/mL).

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the benzofuran derivatives in a 96-well microtiter plate using the broth medium.

-

Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be observed visually or measured using a plate reader.[17]

Diagram of the Broth Microdilution Method:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Benzofuran derivatives have emerged as potent anti-inflammatory agents by targeting key inflammatory pathways.[17][18][19][20]

A. Mechanisms of Anti-inflammatory Action

Benzofuran derivatives can suppress inflammation through several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: They can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21]

-

Modulation of NF-κB and MAPK Signaling Pathways: The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, leading to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[18][19][20]

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzofuran derivatives can be enhanced through specific structural modifications.

| Position of Substitution | Key Substituents and their Effects on Anti-inflammatory Activity |

| Hybrid Molecules | Hybridization of the benzofuran scaffold with nitrogen-containing heterocycles like piperazine has been shown to yield compounds with excellent inhibitory effects on NO generation.[19] |

| Specific Substituents | The presence of an N-aryl piperazine moiety has been linked to potent anti-inflammatory activity.[11] |

C. Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (a stable product of NO) in biological fluids.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of the benzofuran derivatives for 24 hours.

-

Collect Supernatant: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Diagram of the NF-κB and MAPK Signaling Pathways:

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

IV. Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuran derivatives have demonstrated significant antioxidant properties, acting as free radical scavengers.[2][22][23]

A. Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The main mechanisms include:

-

Hydrogen Atom Transfer (HAT): The compound directly donates a hydrogen atom to a free radical. The O-H bond dissociation enthalpy (BDE) is a key parameter for this mechanism.[24]

-

Single-Electron Transfer Followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.

B. Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of benzofuran derivatives is influenced by their chemical structure.

| Position of Substitution | Key Substituents and their Effects on Antioxidant Activity |

| Hydroxyl Groups | The presence of hydroxyl groups on the benzofuran scaffold is crucial for antioxidant activity, as they can readily donate a hydrogen atom. |

| Ester and Carboxamide Groups | Benzofuran esters and benzofuran-2-carboxamide derivatives have shown notable antioxidant activity.[2] |

C. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Step-by-Step Methodology:

-

Prepare Solutions: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and solutions of the benzofuran derivatives at various concentrations.

-

Reaction Mixture: Mix the DPPH solution with the solutions of the benzofuran derivatives. A control containing only the DPPH solution and the solvent should be prepared.

-